EAPB0503

Description

Propriétés

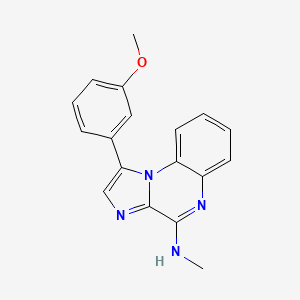

Numéro CAS |

1140627-77-5 |

|---|---|

Formule moléculaire |

C18H16N4O |

Poids moléculaire |

304.3 g/mol |

Nom IUPAC |

1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine |

InChI |

InChI=1S/C18H16N4O/c1-19-17-18-20-11-16(12-6-5-7-13(10-12)23-2)22(18)15-9-4-3-8-14(15)21-17/h3-11H,1-2H3,(H,19,21) |

Clé InChI |

PLJRXCRNKAGLBD-UHFFFAOYSA-N |

SMILES canonique |

CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=CC=C4)OC |

Origine du produit |

United States |

Foundational & Exploratory

EAPB0503: A Targeted Approach Against NPM1-Mutated Acute Myeloid Leukemia

An In-depth Technical Guide on the Mechanism of Action

This guide provides a comprehensive overview of the preclinical findings on EAPB0503, an imidazoquinoxaline derivative, and its targeted mechanism of action in Acute Myeloid Leukemia (AML), with a particular focus on subtypes harboring mutations in the Nucleophosmin 1 (NPM1) gene. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Core Mechanism: Selective Degradation of Mutant NPM1c

This compound's primary mechanism of action revolves around the selective induction of proteasome-mediated degradation of the mutated and cytoplasmically localized NPM1 protein (NPM1c).[1][2] This targeted degradation leads to the restoration of the wild-type NPM1's normal nucleolar localization, thereby triggering downstream anti-leukemic effects.[1] The selectivity for NPM1c-expressing cells is a key feature of this compound's therapeutic potential.

Signaling Pathways Modulated by this compound

This compound exerts its anti-leukemic effects through the modulation of several critical signaling pathways.

SENP3/ARF-Mediated SUMOylation Pathway

In NPM1c AML cells, there is a notable imbalance in the post-translational modification machinery, characterized by high levels of Sentrin/SUMO-specific protease 3 (SENP3) and low levels of the tumor suppressor ARF.[3][4] This leads to decreased SUMOylation of NPM1c. This compound rectifies this by downregulating SENP3 and upregulating ARF.[3][4] This shift promotes the SUMOylation and subsequent ubiquitylation of NPM1c, marking it for proteasomal degradation.[3]

Activation of the p53 Tumor Suppressor Pathway

This compound activates the p53 signaling pathway, a critical regulator of apoptosis and cell cycle arrest. It achieves this by selectively downregulating the expression of Human Double Minute 2 (HDM2), an E3 ubiquitin ligase that targets p53 for degradation.[3][5] The reduction in HDM2 leads to the stabilization and phosphorylation of p53 (P-p53), subsequently inducing apoptosis in NPM1c-expressing cells.[3][5]

Toll-Like Receptor (TLR) Signaling

This compound, a derivative of the TLR agonist imiquimod, has been shown to upregulate Toll-like receptors 7 and 8 (TLR7 and TLR8).[6][7] This leads to the activation of their downstream component, MyD88, and subsequent phosphorylation and degradation of IκBα, suggesting a potential activation of the NF-κB pathway.[6]

Cellular and In Vivo Effects of this compound

The molecular changes induced by this compound translate into potent anti-leukemic activity both in vitro and in vivo.

Quantitative In Vitro Effects

This compound demonstrates a dose- and time-dependent inhibition of proliferation in NPM1c AML cell lines.[8][9]

| Cell Line | This compound Concentration | Time Point | Effect | Reference |

| OCI-AML3 (NPM1c) | 0.1 µM | 96 hours | Significant growth inhibition (P < .001) | [9] |

| OCI-AML3 (NPM1c) | 0.5 µM | 72 hours | Significant growth inhibition (P < .05) | [9] |

| OCI-AML3 (NPM1c) | 1 µM | 48 hours | >80% of cells in pre-G0 phase | [8] |

| OCI-AML3 (NPM1c) | 1 µM | 24 hours | ~40% increase in Annexin V positivity (P < .005) | [8] |

| OCI-AML2 (wt-NPM1) | 0.5, 1, 5 µM | 48 hours | Maximum 30% growth inhibition (non-significant) | [9] |

Quantitative In Vivo Effects

In xenograft mouse models using NPM1c-expressing OCI-AML3 cells, this compound has been shown to reduce the leukemia burden and prolong survival.[1][3]

| Animal Model | Treatment | Outcome | Reference |

| NSG mice with OCI-AML3 xenograft | This compound (2.5 mg/kg, i.p., every other day for 3 weeks) | Significant prolongation of survival up to 100 days (p = 0.003) | [3][4] |

| NSG mice with OCI-AML3 xenograft | This compound (2.5 mg/kg, i.p., every other day for 3 weeks) | Reduction of bone marrow leukemia burden from 47% to 25% (p < 0.05) | [3][10] |

| NSG mice with THP-1 (wt-NPM1) xenograft | This compound | No significant effect on leukemia burden | [1] |

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: OCI-AML2 (wild-type NPM1) and OCI-AML3 (NPM1c mutant) were cultured in Minimum Essential Medium Alpha (MEM-α) supplemented with 20% fetal bovine serum (FBS).[4] THP-1, KG-1a, and MOLM-13 (wild-type NPM1) were grown in RPMI-1640 medium.[8]

-

Primary AML Cells: Bone marrow blasts from patients were extracted and cultured after obtaining informed consent and institutional review board approval.[4]

Cell Viability and Proliferation Assays

-

Trypan Blue Exclusion Assay: Cells were seeded at a concentration of 2 x 10^5 cells/mL. Cell growth was assessed by counting viable cells using trypan blue dye.[4]

-

CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS): Used to assess cell proliferation according to the manufacturer's instructions.[1]

Apoptosis and Cell Cycle Analysis

-

Propidium Iodide (PI) Staining: To analyze the cell cycle, cells were treated with this compound, harvested, and stained with a solution containing PI. The DNA content was then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle, including the pre-G0 apoptotic population.[8]

-

Annexin V/PI Staining: Apoptosis was quantified by staining cells with Annexin V-FITC and PI, followed by flow cytometric analysis. Annexin V positive cells are indicative of early apoptosis.[8]

Western Blotting

-

Protein Extraction and Quantification: Whole-cell lysates were prepared using appropriate lysis buffers. Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against NPM1, p53, phosphorylated-p53, HDM2, SENP3, ARF, and a loading control (e.g., GAPDH or Actin). Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][8]

In Vivo Xenograft Model

-

Animal Model: Eight-week-old NOD/Shi-scid/IL-2Rγnull (NSG) mice were used.[1][3]

-

Cell Injection: 1-3 million OCI-AML2 or OCI-AML3 cells were injected intravenously into the mice.[1][3]

-

Drug Administration: One week post-injection, this compound (2.5 mg/kg) or vehicle was administered intraperitoneally every other day for a period of 3 weeks.[3]

-

Analysis: Leukemia burden in the bone marrow was assessed by flow cytometry for human CD45-positive cells. Survival was monitored over time.[1][3]

Conclusion

This compound presents a promising therapeutic strategy for NPM1-mutated AML by selectively targeting the degradation of the oncogenic NPM1c protein. Its multifaceted mechanism, involving the modulation of the SENP3/ARF and p53 pathways, leads to potent and selective anti-leukemic effects. The preclinical data strongly support further investigation of this compound as a targeted therapy in this specific AML subtype.

References

- 1. researchgate.net [researchgate.net]

- 2. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

EAPB0503: A Multifaceted Imidazoquinoxaline Derivative with Potent Anti-Cancer and Anti-Parasitic Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0503, a novel imidazoquinoxaline derivative and an analog of imiquimod, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides a comprehensive overview of the function and multifaceted mechanism of action of this compound, with a particular focus on its applications in oncology and infectious diseases. Data from preclinical studies are summarized, and key experimental methodologies are detailed to facilitate further research and development.

Introduction

This compound is a small molecule that has demonstrated significant potential in the treatment of various malignancies, including chronic myeloid leukemia (CML), acute myeloid leukemia (AML) with NPM1 mutations, and melanoma, as well as parasitic infections such as cutaneous leishmaniasis. Its therapeutic effects are attributed to its ability to modulate multiple cellular pathways, leading to cell cycle arrest, apoptosis, and immune response activation.

Mechanism of Action

The functional effects of this compound are underpinned by several distinct molecular mechanisms, which can be broadly categorized into its anti-cancer and anti-parasitic activities.

Anti-Cancer Activity

In the context of oncology, this compound exhibits a multi-pronged attack on cancer cells.

A primary mechanism of action for this compound is its ability to inhibit microtubule dynamics by binding to the colchicine binding site on β-tubulin.[1] This disruption of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1][2][3]

References

EAPB0503: A Novel Imidazoquinoxaline Derivative for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EAPB0503, a novel synthetic imidazoquinoxaline derivative, has emerged as a promising anti-cancer agent with potent activity against various hematological malignancies, including Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, preclinical efficacy, and detailed experimental protocols. This compound exhibits a multi-faceted anti-neoplastic effect, primarily through the induction of apoptosis and the targeted degradation of key oncoproteins such as BCR-ABL and the mutant nucleophosmin 1 (NPM1c). Furthermore, it modulates critical signaling pathways, including the p53 tumor suppressor pathway and Toll-like receptor (TLR) signaling, highlighting its potential as a targeted and immunomodulatory therapeutic. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development, providing the necessary technical details to facilitate further investigation and potential clinical translation of this compound.

Introduction

Imidazoquinoxaline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] this compound, chemically known as 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine, is a potent analog of imiquimod and has demonstrated significant anti-tumor effects in preclinical studies.[3][4] This guide will delve into the technical aspects of this compound, summarizing its biological activities, underlying mechanisms, and the experimental methodologies used to elucidate its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a combination of mechanisms, primarily targeting key cellular pathways involved in cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[5] Treatment with this compound leads to a cascade of events characteristic of programmed cell death, including:

-

Cell Cycle Arrest: this compound induces a specific cell cycle arrest in the G2/M phase in CML cells.[5]

-

Mitochondrial Membrane Potential Disruption: It causes a breakdown of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5]

-

Caspase Activation: The apoptotic cascade is further propagated through the activation of caspases, leading to the cleavage of essential cellular proteins like PARP.[5]

Degradation of Oncoproteins

A key feature of this compound's mechanism is its ability to promote the degradation of crucial oncoproteins that drive cancer progression.

-

BCR-ABL in Chronic Myeloid Leukemia (CML): In CML cells, this compound has been shown to decrease the levels of the BCR-ABL oncoprotein, the hallmark of this disease.[5] This effect contributes to its efficacy in both imatinib-sensitive and -resistant CML cells.[5]

-

Mutant Nucleophosmin 1 (NPM1c) in Acute Myeloid Leukemia (AML): this compound selectively induces the proteasome-mediated degradation of the aberrant cytoplasmic mutant NPM1c in AML cells.[4][6] This leads to the restoration of wild-type NPM1 to the nucleolus and subsequent growth arrest and apoptosis.[4]

Modulation of Signaling Pathways

This compound's anti-tumor activity is also attributed to its ability to modulate critical intracellular signaling pathways.

-

p53 Pathway Activation: this compound activates the p53 signaling pathway, a central regulator of cell cycle arrest and apoptosis.[7][8] This activation is achieved through the downregulation of the p53 ubiquitin ligase, HDM2.[9][10]

-

SENP3/ARF Mediated SUMOylation: The compound modulates the post-translational modification of NPM1c by downregulating SENP3 and upregulating ARF, leading to increased SUMOylation and subsequent ubiquitylation and proteasomal degradation of NPM1c.[9][10]

-

Toll-Like Receptor (TLR) Signaling: this compound upregulates TLR7 and TLR8, activating the downstream MyD88 pathway. This suggests an immunomodulatory role in its anti-leukemic activity.[3]

Preclinical Efficacy

The anti-cancer potential of this compound has been demonstrated in various preclinical models, including in vitro cell-based assays and in vivo animal studies.

In Vitro Studies

This compound has shown potent and selective cytotoxicity against a range of cancer cell lines.

Table 1: Summary of In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A375 | Melanoma | 0.2 | Not Specified | [11] |

| CML cell lines | Chronic Myeloid Leukemia | Not Specified | Not Specified | [11] |

| OCI-AML3 (NPM1c) | Acute Myeloid Leukemia | ~1 | 48 | [6] |

Note: Specific IC50 values for CML cell lines were not explicitly stated in the provided search results, but this compound was reported to be ten times more potent than its analog EAPB0203.

In Vivo Studies

In vivo studies using xenograft models of human AML have provided strong evidence for the anti-leukemic efficacy of this compound.

-

Xenograft Model: Immunocompromised mice (e.g., NSG mice) are injected with human AML cell lines (e.g., OCI-AML3 expressing NPM1c).[6][9]

-

Treatment Regimen: this compound is administered intraperitoneally at a dose of 2.5 mg/kg, typically every other day for a period of 3 weeks.[9]

-

Efficacy: Treatment with this compound has been shown to significantly prolong the survival of xenograft mice and reduce the leukemia burden in the bone marrow.[6][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Viability Assays

-

Principle: To determine the cytotoxic effects of this compound on cancer cells.

-

Methodology:

-

Seed cancer cells in 96-well plates.

-

Treat cells with a range of this compound concentrations for specified durations (e.g., 24, 48, 72 hours).

-

Assess cell viability using methods such as the Trypan Blue exclusion assay or commercially available kits like the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).[4]

-

Measure absorbance or fluorescence to determine the percentage of viable cells relative to untreated controls.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Western Blotting

-

Principle: To detect and quantify the expression levels of specific proteins in cells treated with this compound.

-

Methodology:

-

Lyse treated and untreated cells to extract total protein.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., BCR-ABL, NPM1, p53, HDM2, SENP3, ARF, and loading controls like actin or GAPDH).[9]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Inject human AML cells (e.g., 3 million OCI-AML3 cells) intravenously into immunocompromised mice.[9]

-

After a week to allow for engraftment, begin treatment with this compound (2.5 mg/kg, intraperitoneally) or a vehicle control.[9]

-

Monitor the health and survival of the mice.

-

At the end of the study, sacrifice the mice and harvest tissues (bone marrow, spleen, liver) for analysis.

-

Assess the leukemia burden by flow cytometry for human CD45-positive cells and by histological examination of tissue sections.[6][9]

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Figure 1: this compound Mechanism of Action.

Figure 2: Preclinical Evaluation Workflow.

Conclusion

This compound is a promising novel imidazoquinoxaline derivative with significant anti-cancer activity, particularly in hematological malignancies. Its multifaceted mechanism of action, involving the induction of apoptosis, degradation of key oncoproteins, and modulation of critical signaling pathways, makes it an attractive candidate for further development. The preclinical data summarized in this guide provide a strong rationale for its continued investigation. The detailed experimental protocols and workflow diagrams are intended to facilitate future research aimed at fully elucidating the therapeutic potential of this compound and paving the way for its potential clinical application in the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

EAPB0503: A Novel Imidazoquinoxaline Derivative Targeting the BCR-ABL Oncoprotein in Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase oncoprotein that is the primary driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the development of resistance and intolerance remains a significant clinical challenge. EAPB0503, a novel imidazoquinoxaline derivative, has emerged as a promising therapeutic agent that not only induces apoptosis in CML cells but also directly impacts the stability of the BCR-ABL oncoprotein. This document provides a comprehensive technical overview of the effects of this compound on BCR-ABL, detailing its mechanism of action, efficacy in both sensitive and resistant CML models, and the experimental methodologies used to elucidate its function.

Introduction to this compound and its Target: BCR-ABL

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives aberrant proliferation and survival of leukemic cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3] The primary therapeutic strategy in CML is to inhibit the kinase activity of BCR-ABL.[1][3][4]

This compound is an imidazoquinoxaline derivative that has demonstrated potent anti-cancer activity in various hematological malignancies.[5][6] In the context of CML, research indicates that this compound's mechanism extends beyond simple kinase inhibition, involving the reduction of the oncoprotein itself.[5][7] This unique mode of action suggests its potential to overcome resistance mechanisms that limit the efficacy of current TKIs.[7]

Mechanism of Action: this compound-Mediated BCR-ABL Degradation and Apoptosis

This compound exerts its anti-leukemic effects in CML cells through a multi-faceted approach culminating in apoptosis. A key and distinct feature of its action is the reduction of BCR-ABL oncoprotein levels.[5][7] This upstream event triggers a cascade of cellular responses leading to cell death.

Key effects of this compound in CML cells include:

-

Decreased BCR-ABL Oncoprotein Levels: this compound treatment leads to a reduction in the total amount of the BCR-ABL protein, which is a critical initiating event for its anti-cancer activity.[5][7]

-

Growth Inhibition: The compound induces a dose- and time-dependent inhibition of cell growth in human CML cell lines.[5][7]

-

Cell Cycle Arrest: this compound causes a specific cell cycle arrest in the G2/M (mitosis) phase.[5]

-

Induction of Apoptosis: The reduction in BCR-ABL and subsequent signaling disruption leads to the direct activation of the intrinsic apoptotic pathway.[5][7] This is evidenced by an increase in the pre-G0 cell population, cleavage of Poly (ADP-ribose) polymerase (PARP), breakdown of the mitochondrial membrane potential, and DNA breakage.[5][7]

Notably, this compound is effective in imatinib-resistant CML cells and acts synergistically when used in combination with imatinib, highlighting its potential to circumvent or enhance current therapeutic strategies.[7]

Caption: Proposed mechanism of this compound in CML cells.

Quantitative Data on this compound Efficacy

The potency of this compound has been evaluated across various CML cell lines. The data demonstrates a consistent dose-dependent effect on cell viability and apoptosis induction.

Table 1: Effect of this compound on Cell Viability and Apoptosis in CML Cells

| Cell Line Context | Parameter | Observation | Reference |

|---|---|---|---|

| Human CML Cell Lines | Growth Inhibition | Dose-dependent and time-dependent | [5][7] |

| Human CML Cell Lines | Apoptosis (pre-G0) | Increased pre-G0 population upon treatment | [5][7] |

| Imatinib-Resistant CML | Proliferation | This compound effectively inhibits proliferation | [7] |

| Combination Therapy | Proliferation | Synergistic inhibition of CML cell proliferation with imatinib |[7] |

Note: Specific IC50 values for this compound in CML cell lines are not detailed in the provided search results, but the compound is established as being more potent than its analogue, EAPB0203.[5][7]

Detailed Experimental Protocols

The characterization of this compound's effects on BCR-ABL relies on a set of standard and specialized molecular and cellular biology techniques.

Cell Lines and Culture

-

Cell Lines: Human Chronic Myeloid Leukemia (CML) cell lines, including those sensitive and resistant to imatinib, are utilized.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability and Proliferation Assay

-

Method: The trypan blue exclusion method or a colorimetric assay such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is used.[8]

-

Protocol:

-

Seed CML cells in 96-well plates at a predetermined density.

-

Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

For MTS assays, add the reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Method: Propidium Iodide (PI) staining followed by flow cytometry is used to analyze DNA content for cell cycle distribution and to quantify the sub-G1 (pre-G0) apoptotic population.[8][9]

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer (e.g., a Becton Dickinson FACS instrument).

-

Acquire at least 10,000 events per sample and analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, G2/M, and pre-G0 phases.[5]

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Method: The retention of the fluorescent dye rhodamine 123 is used to measure the mitochondrial membrane potential.[5] A decrease in fluorescence indicates a breakdown of the potential, a hallmark of early apoptosis.

-

Protocol:

-

Treat CML cells with this compound.

-

Incubate the cells with rhodamine 123 (Sigma-Aldrich) as described by Saliba et al.[5]

-

Analyze the cellular fluorescence intensity by flow cytometry.

-

Western Blotting for Protein Expression

-

Method: Immunoblotting is performed to detect changes in the expression levels of key proteins.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against BCR-ABL, PARP, p53, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General experimental workflow for evaluating this compound.

Broader Therapeutic Context and Future Directions

While the effect of this compound on BCR-ABL is significant for CML, extensive research has also highlighted its potent activity in Acute Myeloid Leukemia (AML), particularly in cases with mutated Nucleophosmin 1 (NPM1c).[8][9][10][11][12] In NPM1c-mutant AML, this compound induces selective proteasomal degradation of the mutant NPM1c protein, activates the p53 pathway, and leads to apoptosis.[6][9][10] This dual activity against key oncoproteins in different leukemias underscores the compound's potential as a broad-spectrum anti-hematological malignancy agent. The mechanism in AML involves the modulation of SUMOylation pathways, suggesting a complex regulatory role for this compound that may also be relevant in its degradation of BCR-ABL.[10][13][14]

Conclusion

This compound represents a novel investigational agent for Chronic Myeloid Leukemia with a distinct and highly promising mechanism of action. By inducing the degradation of the central BCR-ABL oncoprotein, it strikes at the core driver of the disease. This action leads to potent, dose-dependent growth inhibition, cell cycle arrest, and apoptosis. Crucially, its efficacy in imatinib-resistant models and its synergistic relationship with existing TKIs position this compound as a strong candidate for overcoming drug resistance in CML. Further preclinical and clinical evaluation is warranted to fully explore the therapeutic potential of this imidazoquinoxaline derivative in the management of CML and other hematological cancers.

References

- 1. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 10. mdpi.com [mdpi.com]

- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 12. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 13. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

EAPB0503: A Novel Imidazoquinoxaline Derivative Targeting NPM1c for Degradation in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the Nucleophosmin 1 (NPM1) gene, leading to the aberrant cytoplasmic localization of the NPM1c protein, are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML). This cytoplasmic mislocalization is a key driver of leukemogenesis, making NPM1c a prime therapeutic target. This technical guide details the mechanism of action of EAPB0503, an imidazoquinoxaline derivative that selectively induces the degradation of the NPM1c oncoprotein. We will explore the signaling pathways involved, present quantitative data from key experiments, and provide detailed experimental protocols for the investigation of this compound's effects on NPM1c.

Introduction

Nucleophosmin 1 (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus, where it plays crucial roles in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability. In a significant subset of AML patients, a frameshift mutation in exon 12 of the NPM1 gene results in the generation of a mutant protein, NPM1c, which possesses a novel nuclear export signal (NES). This leads to its aberrant accumulation in the cytoplasm. Cytoplasmic NPM1c disrupts the normal functions of several tumor suppressor pathways, including the p53 pathway, thereby contributing to leukemogenesis.

This compound is a small molecule of the imidazoquinoxaline class that has demonstrated potent and selective anti-leukemic activity in preclinical models of NPM1c-mutant AML.[1] Its mechanism of action centers on the induction of post-translational modifications of NPM1c, leading to its subsequent degradation by the proteasome.[2][3] This guide provides a comprehensive overview of the molecular events orchestrated by this compound to eliminate the oncogenic NPM1c protein.

The Molecular Mechanism of this compound-Induced NPM1c Degradation

This compound triggers a cascade of events that culminate in the proteasomal degradation of NPM1c. This process is primarily mediated through the modulation of the SENP3/ARF signaling axis and the activation of the p53 tumor suppressor pathway.[2][3]

Modulation of the SENP3/ARF Axis

In NPM1c-mutant AML cells, there is a characteristic molecular signature of high levels of the SUMO-specific protease SENP3 and low levels of the tumor suppressor ARF.[3] SENP3 is responsible for de-SUMOylating NPM1, a process that stabilizes the protein.[4] this compound treatment leads to a significant downregulation of SENP3 expression.[2] The reduction in SENP3 levels allows for the accumulation of SUMOylated NPM1c.[2] Concurrently, this compound treatment upregulates the expression of ARF, which is known to promote the SUMOylation of NPM1.[2]

SUMOylation and Ubiquitination of NPM1c

The this compound-induced shift in the SENP3/ARF balance towards a pro-SUMOylation state results in the increased attachment of Small Ubiquitin-like Modifier (SUMO) proteins to NPM1c.[2] This SUMOylation acts as a signal for the recruitment of the cellular ubiquitination machinery. Subsequently, NPM1c becomes polyubiquitinated, marking it for recognition and degradation by the 26S proteasome.[2]

Activation of the p53 Pathway

This compound also activates the p53 tumor suppressor pathway, which is often suppressed in NPM1c-mutant AML.[3] The compound downregulates the expression of HDM2, the primary E3 ubiquitin ligase responsible for p53 degradation.[2][5] This leads to the stabilization and activation of p53, further contributing to the anti-leukemic effects of this compound.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound signaling pathway in NPM1c-mutant AML cells.

Caption: General experimental workflow for investigating this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on NPM1c-mutant AML cells.

Table 1: Effect of this compound on Protein Expression in OCI-AML3 Cells (NPM1c-mutant)

| Protein | Treatment Time | Change in Expression (relative to control) |

| NPM1c | 6h | ↓ |

| 24h | ↓↓ | |

| 48h | ↓↓↓ | |

| SENP3 | 6h | ↓ |

| 24h | ↓↓ | |

| 48h | ↓↓↓ | |

| ARF | 6h | ↑ |

| 24h | ↑↑ | |

| 48h | ↑↑↑ | |

| HDM2 | 24h | ↓ |

| 48h | ↓↓ | |

| p53 (phosphorylated) | 48h | ↑↑ |

Arrow notation: ↓ (decrease), ↑ (increase). The number of arrows indicates the magnitude of the change.

Table 2: In Vivo Efficacy of this compound in OCI-AML3 Xenograft Model

| Treatment Group | Median Survival | Reduction in Bone Marrow Leukemic Burden |

| Vehicle Control | ~25 days | - |

| This compound (2.5 mg/kg) | Significantly prolonged | ~50% reduction |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines: OCI-AML3 (NPM1c-mutant) and OCI-AML2 (NPM1-wildtype) human AML cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto a 4-20% Tris-glycine gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

anti-NPM1c (Thermo Fisher Scientific, PA1-46356, 1:1000)

-

anti-SENP3 (Cell Signaling Technology, #5591, 1:1000)

-

anti-ARF (Thermo Fisher Scientific, MA5-14260, 1:200)

-

anti-HDM2 (Santa Cruz Biotechnology, sc-73864, 1:500)

-

anti-p53 (Cell Signaling Technology, #2527, 1:1000)

-

anti-phospho-p53 (Ser15) (Cell Signaling Technology, #9284, 1:1000)

-

anti-Actin (Sigma-Aldrich, A5441, 1:5000)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Ubiquitination Assay

-

Cell Treatment: Treat OCI-AML3 cells with this compound and the proteasome inhibitor MG132 (10 µM) for 6 hours prior to harvesting.

-

Cell Lysis: Lyse cells in a denaturing lysis buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT) and heat at 95°C for 10 minutes.

-

Immunoprecipitation: Dilute the lysate 1:10 in a non-denaturing lysis buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM EDTA, 1 mM DTT) and pre-clear with Protein A/G agarose beads. Immunoprecipitate NPM1c overnight at 4°C using an anti-NPM1c antibody.

-

Washing: Wash the beads extensively with wash buffer.

-

Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody (Santa Cruz Biotechnology, sc-8017).

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Cell Inoculation: Intravenously inject 5 x 10^6 OCI-AML3 cells into each mouse.

-

Treatment: After one week, begin intraperitoneal injections of this compound (2.5 mg/kg) or vehicle control every other day.

-

Monitoring: Monitor mice for signs of disease progression and record survival.

-

Tissue Analysis: At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration by flow cytometry and immunohistochemistry. Analyze protein expression in tumor tissues by Western blotting as described above.

Conclusion

This compound represents a promising therapeutic agent for the treatment of NPM1c-mutant AML. Its ability to specifically induce the proteasomal degradation of the NPM1c oncoprotein through the modulation of the SENP3/ARF and p53 pathways provides a strong rationale for its further clinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to advance novel therapies for this common and challenging form of leukemia.

References

- 1. researchgate.net [researchgate.net]

- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 3. Cycloheximide Assays to Measure Protein Degradation in vivo in Plants [bio-protocol.org]

- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

EAPB0503 and p53 Pathway Activation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazoquinoxaline derivative, EAPB0503, has emerged as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML) harboring Nucleophosmin-1 (NPM1) mutations. This technical document provides an in-depth examination of the molecular mechanisms through which this compound activates the p53 tumor suppressor pathway. It details the compound's effects on key cellular regulators, presents quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the core signaling cascade. This compound selectively induces the degradation of the NPM1c oncoprotein by modulating post-translational modifications, leading to the downregulation of the p53 inhibitor HDM2 and subsequent activation of p53, culminating in apoptosis in cancer cells.[1][2][3] This guide consolidates current research to offer a comprehensive resource for professionals in oncology and drug development.

Core Mechanism of Action

This compound's activation of the p53 pathway is a multi-step process that is particularly effective in cancer cells with cytoplasmic-mutated NPM1 (NPM1c), a common feature in AML.[1][4] The mechanism hinges on the disruption of a regulatory network involving SENP3, ARF, and HDM2, which ultimately liberates p53 from its primary negative regulator.

In NPM1c-expressing AML cells, there are characteristically high basal levels of Sentrin/SUMO Specific Peptidase 3 (SENP3) and low levels of the ARF tumor suppressor.[1][2] this compound treatment reverses this state by downregulating SENP3 and upregulating ARF.[1] The upregulation of ARF and downregulation of HDM2 are critical events that converge to stabilize and activate p53.[1][5] HDM2 (Human Double Minute 2) is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][6][7] By downregulating HDM2, this compound prevents p53 degradation.[1][8] This leads to a substantial increase in total p53 protein levels and its active, phosphorylated form (P-p53), triggering a downstream apoptotic cascade.[1][3]

The degradation of the NPM1c oncoprotein itself is a key upstream event. This compound treatment leads to the SUMOylation and subsequent ubiquitylation of NPM1c, marking it for proteasomal degradation.[1][2] This targeted degradation of NPM1c is crucial for the selective anti-leukemic activity of the compound.[3][4]

Quantitative Preclinical Data

The efficacy of this compound has been quantified in both in vitro cell line studies and in vivo xenograft models, demonstrating potent and selective activity against NPM1c AML.

In Vitro Efficacy

This compound induces significant, time-dependent activation of the p53 pathway specifically in NPM1c-expressing cells (OCI-AML3), with minimal effect on wild-type NPM1 cells (OCI-AML2).[1]

| Cell Line | Treatment | Time (hours) | HDM2 Protein Expression | P-p53/p53 Ratio | Significance (p-value) |

| OCI-AML3 (NPM1c) | This compound | 24 | Significant Decrease | Significant Increase | < 0.001[1][8] |

| OCI-AML3 (NPM1c) | This compound | 48 | Sustained Decrease | Sustained Increase | < 0.001[8] |

| OCI-AML2 (wt-NPM1) | This compound | 24 - 48 | No Significant Effect | No Significant Effect | Not Significant[1][8] |

| Primary NPM1c AML Blasts | This compound | 6 | Significant Decrease | Significant Increase | p = 0.0065 (HDM2), p = 0.021 (p53 activation)[8] |

In Vivo Efficacy

In a xenograft mouse model of NPM1c AML, this compound treatment led to a significant reduction in leukemia burden and prolonged survival.[1][3]

| Parameter | Description |

| Mouse Strain | Non-obese diabetic/severe combined immunodeficient gamma (NSG) mice.[1][9] |

| Cell Lines Injected | OCI-AML3 (NPM1c) or OCI-AML2/THP-1 (wt-NPM1).[1][3] |

| This compound Dose | 2.5 mg/kg.[1][9] |

| Administration | Intraperitoneal injection.[1][3][9] |

| Treatment Schedule | Every other day for a period of 3 weeks.[1][9] |

| Primary Outcome | This compound selectively reduced the leukemia burden in NPM1c AML (OCI-AML3) xenograft mice and prolonged their survival.[1][3][10] |

Experimental Protocols & Workflows

The following protocols are representative of the methodologies used to establish the mechanism and efficacy of this compound.

Cell Culture and Treatment

AML cell lines OCI-AML2 (wt-NPM1) and OCI-AML3 (NPM1c) are cultured in appropriate media. For experiments, cells are seeded and treated with this compound, typically at a concentration of 1 µM, or a vehicle control for specified time points (e.g., 6, 24, 48 hours) before being harvested for analysis.[3][8]

Western Blot Analysis

To assess protein expression levels, treated and untreated cells are lysed. Total protein is quantified, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins such as HDM2, p53, Phospho-p53, SENP3, ARF, and a loading control (e.g., GAPDH, Actin).[3][9] Following incubation with a secondary antibody, protein bands are visualized. Densitometry is used to quantify changes in protein expression.[9]

Mouse Xenograft Model

The in vivo efficacy of this compound is evaluated using an AML xenograft model. The workflow for these studies is outlined below.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that exploits a key vulnerability in NPM1c-mutated AML. By modulating the SENP3/ARF axis, it triggers the degradation of the NPM1c oncoprotein and concurrently activates the p53 pathway via HDM2 downregulation.[1][2] The preclinical data strongly support its selective and potent anti-leukemic effects. These findings provide a solid rationale for the continued preclinical and future clinical evaluation of this compound as a novel agent for the treatment of NPM1c AML.[1][3] Further research could explore its efficacy in combination with other standard-of-care agents and its potential applicability in other malignancies where the p53 pathway is inhibited through similar mechanisms.

References

- 1. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 6. biomedres.us [biomedres.us]

- 7. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

The Role of EAPB0503 as a Toll-like Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0503, an imidazoquinoxaline derivative, has emerged as a promising immunomodulatory agent with potent anti-leukemic properties, particularly in Acute Myeloid Leukemia (AML) harboring Nucleophosmin-1 (NPM1) mutations. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role as a Toll-like Receptor (TLR) agonist and its subsequent downstream signaling cascades. Experimental data from in vitro and in vivo studies are summarized, and detailed protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction

This compound is a potent derivative of imiquimod, a well-known Toll-like Receptor agonist.[1] Its primary therapeutic application has been explored in the context of NPM1-mutated AML, where it selectively induces degradation of the aberrant cytoplasmic NPM1c protein, leading to apoptosis of leukemic cells.[2] This targeted degradation is orchestrated through a complex interplay of signaling pathways, initiated by the engagement of Toll-like Receptors.

Mechanism of Action: A Dual Signaling Cascade

The anti-leukemic effect of this compound is not solely dependent on its direct interaction with the NPM1c oncoprotein but is initiated upstream by its function as a TLR agonist. This triggers a cascade of events that ultimately converge on the degradation of NPM1c and the induction of apoptosis.

Toll-like Receptor 7/8 Agonism and NF-κB Activation

This compound functions as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][3] Upon binding, it activates the downstream signaling pathway involving the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][3] This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[1][3] The degradation of IκBα releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), allowing its translocation to the nucleus and the activation of target genes.[1][3]

NPM1c Degradation via the SENP3/ARF-p53 Axis

In NPM1-mutated AML cells, this compound treatment leads to a significant downregulation of SENP3 (Sentrin/SUMO-specific protease 3) and an upregulation of ARF (alternative reading frame) protein levels.[4] This shift in the SENP3/ARF balance promotes the SUMOylation of NPM1c, tagging it for ubiquitination and subsequent proteasomal degradation.[2] The degradation of NPM1c leads to the activation of the p53 tumor suppressor pathway, evidenced by increased levels of total and phosphorylated p53, and the upregulation of its downstream target, p21.[4][5] This activation of p53 is a key driver of the observed apoptosis in NPM1c AML cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on AML cells.

Table 1: In Vitro Efficacy of this compound on AML Cell Lines

| Cell Line | Genotype | Assay | Concentration | Time Point | Result | Reference |

| OCI-AML3 | NPM1c | Growth Inhibition | 0.1 µM | 96 hours | Significant growth inhibition (P < .001) | [5] |

| OCI-AML3 | NPM1c | Growth Inhibition | 0.5 µM | 72 hours | Significant growth inhibition (P < .05) | [5] |

| IMS-M2 | NPM1c | Growth Inhibition | 0.5 µM | 72 hours | Significant growth inhibition (P < .05) | [5] |

| OCI-AML2 | wt-NPM1 | Growth Inhibition | 0.5, 1, 5 µM | 48 hours | Max. 30% inhibition (non-significant) | [5] |

| OCI-AML3 | NPM1c | Apoptosis (Annexin V) | 1 µM | 24 hours | ~40% increase in Annexin V positivity (P < .005) | [5] |

| OCI-AML3 | NPM1c | Cell Cycle (Pre-G0) | 1 µM | 48 hours | >80% of cells in pre-G0 phase | [5] |

Table 2: In Vivo Efficacy of this compound in NPM1c AML Xenograft Models

| Xenograft Model | Treatment | Outcome | Result | Reference |

| OCI-AML3 | This compound (2.5 mg/kg) | Leukemic Burden (BM) | Reduction from 47% to 25% (p < 0.05) | [4] |

| OCI-AML3 | This compound (2.5 mg/kg) | Leukemic Burden (BM) | Reduction from 34% to 10% (P < .05) | [5] |

| OCI-AML3 | This compound (2.5 mg/kg) | Survival | Significantly prolonged survival | [2][4] |

| THP-1 (wt-NPM1) | This compound | Leukemic Burden (BM) | No significant effect (22% vs 23%) | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

AML cell lines (e.g., OCI-AML2, OCI-AML3, THP-1, KG-1a, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (CellTiter 96®)

-

Seed 1 x 10^4 cells per well in a 96-well plate.

-

Treat cells with various concentrations of this compound (e.g., 0.1-5 µM) or vehicle control.

-

Incubate for desired time points (e.g., 24, 48, 72, 96, 120 hours).

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure absorbance at 490 nm using a 96-well plate reader.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat 1 x 10^6 cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 24 hours).

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat 1 x 10^6 cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 48 hours).

-

Harvest and fix cells in ice-cold 70% ethanol.

-

Wash cells with PBS and treat with RNase A.

-

Stain cells with Propidium Iodide.

-

Analyze by flow cytometry.

Western Blotting

-

Lyse treated and untreated cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., NPM1, p53, P-p53, p21, SENP3, ARF, HDM2, TLR7, TLR8, MyD88, IκBα, Actin, GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) kit.

In Vivo Xenograft Mouse Model

-

Use immunodeficient mice (e.g., NOD/Shi-scid IL2r-gamma-/- or NSG mice).[4]

-

Inject 3 x 10^6 OCI-AML3 or other AML cells intravenously into the tail vein.[4]

-

After 7 days, begin treatment with this compound (e.g., 2.5 mg/kg) or vehicle control administered intraperitoneally every other day for 3 weeks.[4]

-

Monitor mice for survival and tumor burden.

-

Assess leukemic burden in bone marrow by flow cytometry for human CD45 marker.[4]

Conclusion

This compound demonstrates significant potential as a targeted therapeutic for NPM1-mutated AML. Its mechanism of action as a TLR7/8 agonist initiates a dual signaling cascade that leads to the degradation of the NPM1c oncoprotein and subsequent p53-mediated apoptosis. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further clinical development. This guide offers a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound and other TLR agonists in oncology.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

EAPB0503: A Technical Guide to its Apoptotic Impact on Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the imidazoquinoxaline derivative EAPB0503 and its pro-apoptotic effects on leukemia cells. This compound has emerged as a promising therapeutic agent, demonstrating potent activity in preclinical models of both Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), particularly in cases with nucleophosmin 1 (NPM1) mutations. This document summarizes key quantitative data, details experimental methodologies, and illustrates the core signaling pathways involved in this compound-induced apoptosis.

Core Findings: this compound Induces Apoptosis in Leukemia Cells

This compound, a novel imidazoquinoxaline derivative, effectively inhibits cell growth and triggers apoptosis in various leukemia cell lines.[1] Its mechanism of action is multifaceted, involving the degradation of key oncoproteins and the activation of potent tumor suppressor pathways. In CML, this compound has been shown to reduce the levels of the BCR-ABL oncoprotein.[1] In the context of AML with NPM1 mutations, this compound selectively prompts the proteasome-mediated degradation of the cytoplasmic NPM1c oncoprotein, leading to the restoration of wild-type NPM1 (wt-NPM1) in the nucleolus and subsequent apoptosis.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on leukemia cell lines as reported in key studies.

Table 1: Proliferation Inhibition of this compound in AML Cell Lines

| Cell Line | NPM1 Status | IC50 (µM) after 48h |

| OCI-AML3 | Mutated (NPM1c) | ~1 |

| IMS-M2 | Mutated (NPM1c) | Not Specified |

| THP-1 | Wild-Type | >5 |

| KG-1a | Wild-Type | >5 |

| MOLM-13 | Wild-Type | >5 |

Data synthesized from studies demonstrating the selective growth inhibition in NPM1c AML cells.[3]

Table 2: Induction of Apoptosis in AML Cell Lines

| Cell Line | Treatment (1µM this compound, 48h) | Pre-G0 (Apoptotic) Cell Population (%) |

| OCI-AML3 | Untreated | <5% |

| OCI-AML3 | This compound | Significant Increase |

| MOLM-13 | Untreated | <5% |

| MOLM-13 | This compound | No Significant Change |

This table illustrates the selective induction of apoptosis in NPM1c-mutated OCI-AML3 cells compared to NPM1 wild-type MOLM-13 cells.[3]

Table 3: In Vivo Efficacy of this compound in NPM1c AML Xenograft Model

| Xenograft Model | Treatment | Leukemia Burden in Bone Marrow (%) |

| OCI-AML3 (NPM1c) | Vehicle Control | 47% |

| OCI-AML3 (NPM1c) | This compound | 25% |

Data from a study using an OCI-AML3 xenograft mouse model, showing a significant reduction in leukemia burden after this compound treatment.[5]

Signaling Pathways of this compound-Induced Apoptosis

This compound leverages multiple signaling pathways to induce apoptosis in leukemia cells. The primary mechanisms identified are the activation of the p53 pathway and the induction of the intrinsic apoptotic pathway.

p53 Pathway Activation

In NPM1c-mutated AML cells, this compound triggers the degradation of the NPM1c oncoprotein.[5][6] This process is linked to the modulation of SUMOylation and ubiquitylation, involving the downregulation of SENP3 and upregulation of ARF.[5][7] The degradation of NPM1c leads to the stabilization and activation of the p53 tumor suppressor protein.[5][6][8] this compound has been shown to downregulate HDM2, a key negative regulator of p53, further promoting p53 activation and subsequent apoptosis.[5][6][7]

Intrinsic Apoptosis Pathway

The pro-apoptotic signaling initiated by this compound converges on the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This is evidenced by the observed breakdown of the mitochondrial membrane potential and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1][3]

Detailed Experimental Methodologies

The following are detailed protocols for key experiments used to characterize the effects of this compound on leukemia cells.

Cell Culture and Drug Treatment

-

Cell Lines: Human AML cell lines (e.g., OCI-AML3 for NPM1c, THP-1, and MOLM-13 for wt-NPM1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 0.1 to 5 µM).

-

Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

Cell Proliferation Assay (Trypan Blue Exclusion)

-

After the treatment period, cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a known volume of PBS.

-

An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

-

The percentage of growth inhibition is calculated relative to the vehicle-treated control cells.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Approximately 1-5 x 10^5 cells are collected after treatment.

-

Washing: The cells are washed twice with cold PBS and centrifuged.

-

Resuspension: The cell pellet is resuspended in 100 µL of 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., NPM1, p53, P-p53, HDM2, PARP, and a loading control like GAPDH or actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-leukemic agent, particularly for AML with NPM1 mutations. Its ability to selectively induce apoptosis through the degradation of NPM1c and activation of the p53 pathway provides a strong rationale for its continued investigation and development. The methodologies and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working to advance novel therapies for leukemia.

References

- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

EAPB0503: A Technical Overview of a Novel Imidazoquinoxaline Derivative Targeting Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0503 is a novel, first-generation imidazoquinoxaline derivative that has demonstrated significant preclinical activity, particularly in models of Acute Myeloid Leukemia (AML) harboring mutations in the Nucleophosmin 1 (NPM1) gene. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the compound's effects on key cellular signaling pathways, summarizes its in vitro and in vivo efficacy, and provides available experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Introduction: The Discovery of this compound

This compound, chemically known as 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine, emerged from research into imidazoquinoxalines, a class of compounds derived from the immunomodulatory agent imiquimod.[1] These derivatives were synthesized and investigated for their potential as anticancer agents.[1] this compound was identified as a potent derivative with significant cytotoxic effects against various cancer cell lines, including melanoma and chronic myeloid leukemia.[1][2] Notably, it showed 10-fold higher cytotoxicity against melanoma cells compared to its analogue, EAPB0203.[2] Subsequent research focused on its profound and selective activity against AML cells with cytoplasmic NPM1 (NPM1c), a frequent mutation in this disease.[3][4]

Mechanism of Action: A Multi-pronged Attack on AML

This compound exerts its anti-leukemic effects through a sophisticated, multi-faceted mechanism primarily centered on the degradation of the oncogenic NPM1c protein.[4][5] This action restores the normal tumor suppressor functions of wild-type NPM1 and activates downstream apoptotic pathways.

Targeting the SENP3/ARF-Mediated SUMOylation Pathway

A key aspect of this compound's mechanism is its modulation of the SUMOylation status of NPM1c.[6][7] NPM1c-expressing cells exhibit low basal levels of SUMOylation and ubiquitylation, which contributes to the protein's stability and oncogenic function.[6] this compound treatment leads to the downregulation of Sentrin/SUMO-specific protease 3 (SENP3) and the upregulation of the tumor suppressor ARF.[6] This shift in the balance of these regulatory proteins results in the SUMOylation and subsequent ubiquitylation of NPM1c, targeting it for proteasomal degradation.[6][8]

Activation of the p53 Signaling Pathway

The degradation of NPM1c by this compound leads to the activation of the p53 tumor suppressor pathway.[5][9] In NPM1c-positive AML cells, the p53 pathway is often suppressed. This compound treatment results in the downregulation of human double minute 2 (HDM2), a key negative regulator of p53.[8] This leads to the accumulation and phosphorylation (activation) of p53, which in turn upregulates its downstream target, the cell cycle inhibitor p21.[2][5] This activation of the p53 pathway is a critical step in the induction of apoptosis in AML cells.[5]

Induction of Caspase-Mediated Apoptosis

The culmination of this compound's effects is the induction of caspase-dependent apoptosis in NPM1c AML cells.[2] This is evidenced by an increase in the pre-G0 cell population, dissipation of the mitochondrial membrane potential, and cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] The pro-apoptotic activity is highly selective for cells expressing NPM1c.[4][5]

Targeting Toll-Like Receptors

This compound, as a derivative of imiquimod, is also known to target Toll-like receptors (TLRs).[4][10] Specifically, it upregulates TLR7 and TLR8 and activates their downstream signaling component, MyD88.[4][10] This leads to the activation of the NF-κB pathway, which may contribute to its overall anti-leukemic and immunomodulatory effects.[4][10]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | NPM1 Status | IC50 (µM) | Effect | Reference |

| OCI-AML3 | Mutated (c) | ~1 | Growth arrest, apoptosis, NPM1c degradation, p53 activation | [2][5] |

| THP-1 | Wild-type | >1 | Minimal effect on cell growth and apoptosis | [2] |

| KG-1a | Wild-type | >1 | Minimal effect on cell growth and apoptosis | [2] |

| MOLM-13 | Wild-type | >1 | Minimal effect on cell growth and apoptosis | [2] |

Table 2: In Vivo Efficacy of this compound in NPM1c AML Xenograft Model

| Animal Model | Treatment Protocol | Outcome | Reference |

| NSG Mice | 2.5 mg/kg this compound, intraperitoneally, every other day for 3 weeks | Significantly prolonged survival of mice with OCI-AML3 xenografts, reduced leukemia burden in bone marrow. | [3][6][11] |

| NSG Mice | 50 µ g/mouse this compound, intraperitoneally, every other day for 3 weeks | Selective reduction of leukemia burden in OCI-AML3 xenografts. | [3][6][11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies used.

Synthesis of this compound

The synthesis of this compound and other imidazo[1,2-a]quinoxaline derivatives has been described. A general approach involves the condensation of 2-imidazole carboxylic acid followed by reaction with an appropriate aniline derivative and subsequent cyclization. Further optimization of the synthesis has been achieved using microwave-assisted chemistry. For specific details, researchers are directed to the primary chemical synthesis literature.

Cell Culture

AML cell lines (OCI-AML3, THP-1, KG-1a, MOLM-13) are typically cultured in RPMI-1640 or Minimum Essential Medium α supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]

Cell Growth and Viability Assays

Cell proliferation is assessed using methods such as trypan blue exclusion or proliferation kits like CellTiter 96.[4][5] Cells are seeded in multi-well plates and treated with varying concentrations of this compound for specified durations.

Apoptosis Assays

Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining.[4][5] The mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1.[1] PARP cleavage is detected by Western blotting.[1]

Western Blotting

Standard Western blotting techniques are used to analyze the expression levels of key proteins.[4][5] This involves cell lysis, protein quantification, SDS-PAGE, transfer to a membrane, and incubation with primary antibodies against NPM1, p53, phospho-p53, p21, HDM2, SENP3, ARF, and loading controls like GAPDH or actin.

Immunofluorescence and Confocal Microscopy

The subcellular localization of proteins like NPM1 is visualized using immunofluorescence.[4][5] Cells are fixed, permeabilized, and incubated with a primary antibody against NPM1, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI, and images are captured using a confocal microscope.

In Vivo Xenograft Studies

Immunocompromised mice (e.g., NSG) are intravenously injected with human AML cells (e.g., OCI-AML3).[3][6][11] After tumor engraftment, mice are treated with this compound or vehicle control via intraperitoneal injection.[3][6][11] Leukemia burden is assessed by flow cytometry for human CD45-positive cells in the bone marrow.[3][5] Survival is monitored over time.[6][11]

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in NPM1c AML cells.

Caption: General experimental workflow for preclinical evaluation of this compound.

Future Directions and Conclusion

This compound has emerged as a promising preclinical candidate for the treatment of NPM1-mutated AML. Its unique mechanism of action, involving the targeted degradation of the NPM1c oncoprotein, offers a novel therapeutic strategy for this common subtype of AML. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile. The development of second-generation imiqualines with potentially improved potency and broader activity is also an active area of investigation. While no clinical trials of this compound have been reported to date, the robust preclinical data provide a strong rationale for its continued development and potential clinical evaluation in patients with NPM1c-positive AML.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML [mdpi.com]

- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 11. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

EAPB0503: A Technical Overview of its Mechanism of Action and Induction of Cell Cycle Arrest in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of EAPB0503, a novel imidazoquinoxaline derivative, and its effects on cell cycle progression and apoptosis in cancer cells. The document synthesizes current research findings, focusing on the molecular pathways targeted by this compound and the experimental methodologies used to elucidate its anti-cancer properties.

Introduction

This compound is an imidazoquinoxaline derivative that has demonstrated significant anti-tumor effects in various cancer models, particularly in hematological malignancies such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) with nucleophosmin-1 (NPM1) mutations.[1][2] It functions as a potent inducer of cell cycle arrest and apoptosis, offering a promising therapeutic avenue, especially for cancers resistant to standard therapies.[1] This document details the mechanisms underlying this compound's activity, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.